molecular formula C20H23NO4 B11698486 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid

Cat. No.: B11698486
M. Wt: 341.4 g/mol
InChI Key: VZJPWEDEZGGGAM-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid is a synthetic carboxylic acid derivative featuring a pentanoic acid backbone substituted at the 3-position with a (4-ethoxyphenyl)carbamoyl group and at the 4-position with a phenyl group. This compound is structurally characterized by:

  • Molecular formula: Likely C₂₀H₂₂N₂O₄ (inferred from analogs in , and 7).
  • Functional groups: Carboxylic acid, carbamoyl, ethoxy, and phenyl substituents.
  • Potential applications: While direct pharmacological data are unavailable, structurally related compounds exhibit antimicrobial and fluorescence properties (), suggesting possible bioactivity.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid

InChI

InChI=1S/C20H23NO4/c1-3-25-17-11-9-16(10-12-17)21-20(24)18(13-19(22)23)14(2)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

VZJPWEDEZGGGAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid typically involves the reaction of 4-ethoxyaniline with phenylpentanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid and its closest analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound C₂₀H₂₂N₂O₄ (est.) 4-phenyl, 3-(4-ethoxyphenylcarbamoyl), pentanoic acid ~378.41 Extended carbon chain, dual aromatic substitution.
3-({4-[Ethyl(phenyl)carbamoyl]phenyl}carbamoyl)propanoic acid () C₁₉H₂₀N₂O₄ Propanoic acid, dual carbamoyl groups 340.38 Shorter chain, ethyl-phenyl carbamoyl at para position.
4-[(4-((2-Methoxyethyl)carbamoyl)phenyl)amino]-4-oxobutanoic acid () C₁₅H₁₉N₂O₅ Butanoic acid, 2-methoxyethyl carbamoyl 307.32 Methoxyethyl substituent, shorter chain, ketone group.
4,4-bis(4-{[(4-ethoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid () C₃₅H₃₆N₂O₈ Bis-carbamoyloxy phenyl, pentanoic acid 612.67 Symmetric structure with two ethoxyphenyl-carbamoyloxy groups.

Functional Group Impact on Properties

  • Substituent Position : The 4-phenyl group distinguishes it from analogs with carbamoyloxy linkages () or acetylphenyl groups (), altering steric and electronic interactions.
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound increases hydrophobicity relative to methoxy analogs (), which could influence receptor binding or metabolic stability.

Pharmacological Implications

  • Antimicrobial Activity : Pyridine-grafted copolymers with acetylphenylcarbamoyl groups () show antimicrobial effects, suggesting the carbamoyl moiety in the target compound may confer similar properties.
  • Fluorescence Applications : Carbamoyl-containing polymers in exhibit fluorescence, implying that the target’s aromatic substituents might enable optical applications.

Research Findings and Limitations

  • Synthetic Challenges : Carbamoyl-linked compounds often require multi-step synthesis (e.g., ’s polymers), which may limit scalability.
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

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